
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is a chemical compound with the molecular formula C11H16Cl2 It is characterized by its unique tricyclic structure, which includes three fused rings and two chlorine atoms attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with bromine atoms instead of chlorine.
8,8-Difluoro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with fluorine atoms instead of chlorine.
8,8-Diiodo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability
Eigenschaften
CAS-Nummer |
22819-70-1 |
|---|---|
Molekularformel |
C11H16Cl2 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


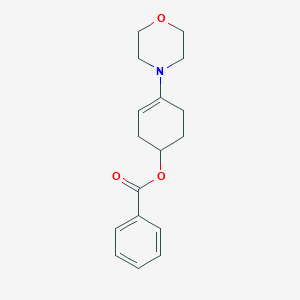
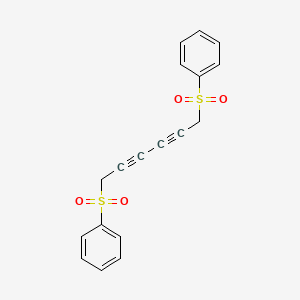
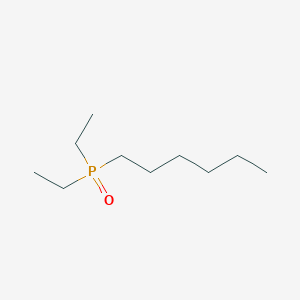

![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
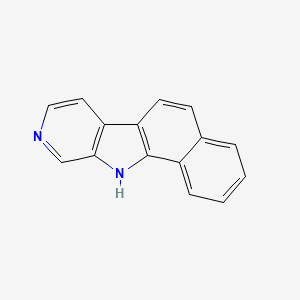
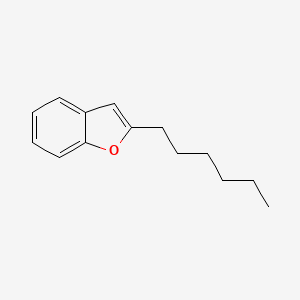
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
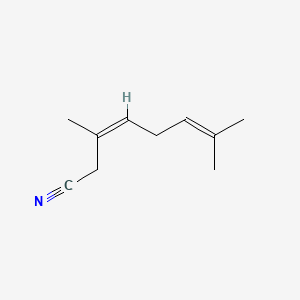

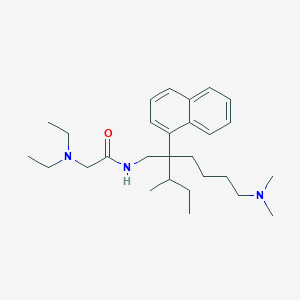

![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
